molecular formula C15H14BrN3O3 B11991687 3-Bromo-5-hydroxy-4-methoxybenzaldehyde N-phenylsemicarbazone CAS No. 303083-02-5

3-Bromo-5-hydroxy-4-methoxybenzaldehyde N-phenylsemicarbazone

Cat. No.: B11991687
CAS No.: 303083-02-5
M. Wt: 364.19 g/mol
InChI Key: UPPULOCDVNLBJO-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-hydroxy-4-methoxybenzaldehyde N-phenylsemicarbazone is a chemical compound with the molecular formula C15H14BrN3O3 It is a derivative of benzaldehyde, featuring bromine, hydroxyl, and methoxy functional groups, along with a phenylsemicarbazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-hydroxy-4-methoxybenzaldehyde N-phenylsemicarbazone typically involves the reaction of 3-Bromo-5-hydroxy-4-methoxybenzaldehyde with N-phenylsemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-hydroxy-4-methoxybenzaldehyde N-phenylsemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-hydroxy-4-methoxybenzaldehyde N-phenylsemicarbazone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-hydroxy-4-methoxybenzaldehyde N-phenylsemicarbazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime
  • 2-Bromo-4-hydroxy-5-methoxybenzaldehyde
  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
  • 3-Hydroxy-4-methoxybenzaldehyde
  • 2-Hydroxy-4-methoxybenzaldehyde

Uniqueness

3-Bromo-5-hydroxy-4-methoxybenzaldehyde N-phenylsemicarbazone is unique due to the presence of both bromine and phenylsemicarbazone moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

CAS No.

303083-02-5

Molecular Formula

C15H14BrN3O3

Molecular Weight

364.19 g/mol

IUPAC Name

1-[(E)-(3-bromo-5-hydroxy-4-methoxyphenyl)methylideneamino]-3-phenylurea

InChI

InChI=1S/C15H14BrN3O3/c1-22-14-12(16)7-10(8-13(14)20)9-17-19-15(21)18-11-5-3-2-4-6-11/h2-9,20H,1H3,(H2,18,19,21)/b17-9+

InChI Key

UPPULOCDVNLBJO-RQZCQDPDSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)/C=N/NC(=O)NC2=CC=CC=C2)O

Canonical SMILES

COC1=C(C=C(C=C1Br)C=NNC(=O)NC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.